1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine, also known by its Chemical Abstracts Service number 869335-48-8, is a compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which incorporates a pyrrole and a pyridine ring. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways.
The compound can be classified as an organic heterocyclic compound, specifically a substituted pyrrolopyridine. Its molecular formula is with a molecular weight of approximately 147.18 g/mol. The compound has been synthesized through various methods, highlighting its relevance in pharmaceutical research and development .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be synthesized using several methods. One prominent approach involves the reduction of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine using hydrogen gas in the presence of acetic acid and methanol. This method yields high purity with reported yields of up to 99% .
The synthesis can be summarized as follows:
The structure of 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine features a fused ring system consisting of a pyrrole and a pyridine moiety. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure:
The chemical reactivity of 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be explored through its ability to participate in various organic reactions. For instance:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine primarily revolves around its interaction with specific biological targets. Research indicates that derivatives of this compound may act as inhibitors for certain enzymes involved in signaling pathways relevant to cancer progression.
For example:
In vitro studies demonstrate that these compounds can significantly affect cell proliferation and induce apoptosis in cancer cell lines .
The physical properties of 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for formulation into pharmaceutical preparations .
The primary applications of 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine lie within medicinal chemistry:
Research continues to explore its potential as an effective treatment option for various diseases associated with abnormal cellular signaling .
The reduction of nitro-precursors represents a cornerstone in the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine. This approach typically starts from 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, where chemoselective reduction of the nitro group is achieved via catalytic hydrogenation. Raney nickel catalyzes this transformation efficiently under ambient conditions, utilizing a methanol/acetic acid solvent system (3:1 v/v) to suppress undesired side reactions and achieve near-quantitative conversion. The acidic milieu protonates the nascent amine, minimizing catalyst poisoning and facilitating straightforward isolation of the target compound. Reaction completion typically occurs within 3 hours, with isolated yields exceeding 95% at laboratory scale [2].
Table 1: Optimization Parameters for Catalytic Hydrogenation
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | Raney Nickel | >95% yield |
Solvent System | MeOH/AcOH (3:1 v/v) | Prevents over-reduction |
Temperature | Ambient (25°C) | Minimizes side products |
Reaction Time | 3 hours | Complete conversion |
Hydrogen Pressure | Atmospheric | Cost-effective |
Scalability studies reveal challenges in gas-liquid mass transfer during kilogram-scale runs. Implementing continuous-flow hydrogenation reactors enhances interfacial contact, reducing reaction times by 40% while maintaining fidelity of the amine product. Catalyst recycling protocols further improve process economics, though nickel leaching necessitates rigorous quality control in pharmaceutical applications [2] [5].
Functionalization of the pyrrolopyridine core demands precise chemoselectivity, particularly when constructing 2-aryl-substituted analogs. Two divergent strategies emerge for introducing aryl groups at C-2 and amines at C-4:
Route A (Amination First): Initial Buchwald-Hartwig amination at C-4 of 4-chloro-7-azaindole derivatives, followed by C-2 iodination and Suzuki coupling. This route suffers from low yields (<20%) during iodination due to the diminished reactivity of C-2 in 4-aminated intermediates. Lithium diisopropylamide (LDA)-mediated halogenation stalls at ≤12% conversion even with excess base, rendering the sequence impractical [1] [9].
Route B (Suzuki First): Superior results are achieved through chemoselective Suzuki-Miyaura coupling on 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine. Using Pd₂(dba)₃ as catalyst, aryl boronic acids couple exclusively at C-2, yielding 2-aryl-4-chloro intermediates with 68-75% isolated yield. The selectivity arises from preferential oxidative addition at C-I over C-Cl bonds, with diarylation byproducts limited to <4%. Subsequent Buchwald-Hartwig amination installs secondary amines at C-4 under RuPhos/Pd(OAc)₂ catalysis in tert-butanol, achieving 94% conversion in 5 minutes [1] [9].
Table 2: Chemoselectivity in Suzuki-Miyaura Coupling of 2-Iodo-4-chloro Precursor
Catalyst System | Aryl Boronic Acid | Monocoupled Yield | Diarylated Byproduct |
---|---|---|---|
Pd₂(dba)₃ | 4-MeO-C₆H₄B(OH)₂ | 71% | <3% |
Pd(OAc)₂ | C₆H₅B(OH)₂ | 75% | 5% |
XPhos Pd G2 | 4-HOCH₂-C₆H₄B(OH)₂ | 55% | 15% |
Pd(PPh₃)₄ | C₆H₅B(OH)₂ | <10%* | 0% |
*Predominant reduction to dehalogenated byproduct
The orthogonal reactivity of C-I and C-Cl bonds enables sequential functionalization without protecting group interchange, establishing Route B as the benchmark for 2,4-disubstituted derivatives [3] [9].
N-1 protection with trimethylsilylethoxymethyl (SEM) groups proves essential for suppressing pyrrole participation during C-4 amination. However, SEM removal introduces complex challenges:
Formaldehyde-Mediated Side Reactions: Acidic deprotection (e.g., HCl in dioxane) liberates formaldehyde, which reacts with the C-4 amine to generate imine intermediates. These undergo nucleophilic attack by adjacent ring nitrogens, yielding an unexpected tricyclic eight-membered azaindole as the major byproduct (15-22% yield). The strained macrocycle forms via intramolecular Mannich-type condensation [1] [9].
Mitigation Strategies: Controlled addition of formaldehyde scavengers (e.g., dimedone) suppresses tricyclization but complicates purification. Alternatively, employing Lewis acids like AlCl₃ in acetonitrile at 0°C achieves selective SEM cleavage without formaldehyde release, albeit with moderate efficiency (60-70% yield). The instability of the deprotected 4-amine necessitates immediate derivatization or storage under inert atmosphere to prevent oxidative degradation [1] [9].
These findings underscore a critical trade-off: SEM enables chemoselective amination but introduces deprotection liabilities that limit yields of free amines. Novel protecting groups resistant to electrophilic cyclization are under investigation for pyrrolopyridine systems [3].
Transitioning from laboratory to production-scale synthesis demands optimization of cost, safety, and throughput:
Continuous Hydrogenation: Replacing batch reactors with continuous-flow systems for nitro reduction enhances productivity 3-fold. Immobilizing Raney nickel on structured silica supports achieves catalyst loading reductions (2 mol% vs. 10 mol% in batches) while eliminating filtration steps. Real-time FTIR monitoring prevents over-reduction, maintaining product purity >99.5% [2].
Cross-Coupling Economies: Kilogram-scale Suzuki reactions require ligand/catalyst optimization to minimize palladium residues. Implementing Pd scavengers (SiliaMetS® thiol) during workup reduces residual metal to <5 ppm, meeting pharmaceutical specifications. Solvent selection profoundly impacts costs: switching from dioxane to 2-MeTHF in Buchwald-Hartwig steps improves recycling efficiency and lowers wastewater treatment burdens [2] [5].
Crystallization-Driven Purification: Replacing silica chromatography with antisolvent crystallization (water/IPA) isolates the final amine with >98.5% purity. Process analytical technology (PAT) ensures polymorph control, with Form I exhibiting superior stability under accelerated storage conditions (40°C/75% RH for 12 weeks) [2].
These innovations collectively elevate overall yields from 42% (research scale) to 78% (pilot plant), positioning 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine as a viable building block for kinase inhibitor development [2] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: